2-(4-Pyridylamino)benzoic acid
Description
2-(4-Pyridylamino)benzoic acid is a benzoic acid derivative featuring a pyridylamino substituent at the ortho position of the carboxylic acid group. Its structure combines the aromatic benzoic acid core with a pyridine ring linked via an amino group, conferring unique physicochemical properties. The pyridine moiety enhances solubility in polar solvents and enables coordination with metal ions, while the carboxylic acid group allows for hydrogen bonding and salt formation .
Properties
CAS No. |
34861-30-8 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(pyridin-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,(H,13,14)(H,15,16) |
InChI Key |
MJHIUTGYCYFAQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=NC=C2 |
Other CAS No. |
34861-30-8 |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Physicochemical and Binding Properties
- Solubility and Acidity: The pyridylamino group in this compound increases water solubility compared to non-polar derivatives like 2-(4-methylbenzoyl)benzoic acid. Fluorinated analogues (e.g., 4-Fluoro-2-(phenylamino)benzoic acid) exhibit higher acidity due to electron-withdrawing effects . Methyl or methoxy substituents (e.g., 2-(4-methoxybenzoyl)benzoic acid) reduce polarity, lowering solubility but improving lipophilicity for membrane penetration .
Receptor Binding :
Key Research Findings
Binding Affinity : Methyl and methoxy substituents on benzoylbenzoic acids enhance T1R3 receptor binding, but their lower solubility limits in vivo applications .
Structural Flexibility: Pyridylamino groups in the para position (e.g., 4-(pyridin-2-ylmethylamino)benzoic acid) improve solubility without compromising aromatic stacking interactions .
Biological Potency : Esterification of benzoic acids (e.g., Av7) increases antitumor efficacy by facilitating cell membrane penetration .
Q & A
Q. What are the recommended methods for synthesizing 2-(4-Pyridylamino)benzoic acid with high purity?
- Methodology : Utilize Response Surface Methodology (RSM) to optimize reaction parameters such as temperature, molar ratios, and catalyst concentration. For example, RSM has been applied to benzoic acid derivatives to maximize yield and minimize impurities . Post-synthesis purification can involve recrystallization using solvents like ethanol or methanol, as demonstrated in protocols for structurally related pyridyl-substituted benzoic acids .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for verifying hydrogen bonding and π-π stacking interactions in pyridyl-benzoic acid systems .
- LC-MS : Perform qualitative and quantitative analysis via Liquid Chromatography-Mass Spectrometry to confirm molecular weight and detect trace impurities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Follow MSDS guidelines for pyridyl-substituted benzoic acids, which recommend using nitrile gloves, fume hoods, and eye protection. Specific hazards include skin irritation and respiratory toxicity, as noted in safety data for structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Cross-validate SHELX-refined structures with complementary techniques:
- NMR spectroscopy : Compare experimental H/C NMR shifts with computational predictions (e.g., DFT) to identify discrepancies in tautomeric forms or protonation states .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out solvent inclusion artifacts in crystallographic models .
Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?
- Methodology :
- Enzymatic assays : Investigate cytochrome P450 (CYP)-mediated oxidation using recombinant enzymes, as demonstrated for 4-(imidazol-1-yl)benzoic acid .
- Metabolite profiling : Employ LC-MS to identify hydroxylated or conjugated metabolites, with fragmentation patterns matched to reference libraries .
Q. How can researchers optimize experimental conditions for stability studies of this compound under varying pH and temperature?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test pH (3–9), temperature (4–40°C), and ionic strength. Monitor degradation via HPLC-UV, referencing protocols for benzoic acid analogs .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Data Contradiction Analysis
Q. How should conflicting data on the biological activity of this compound be addressed?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific artifacts.
- Structural analogs : Compare results with derivatives (e.g., 4-fluoro-2-(phenylamino)benzoic acid) to identify functional group dependencies .
- Control experiments : Include inhibitors of off-target pathways (e.g., kinase inhibitors) to isolate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
